N-[3-(dimethylamino)propyl]pyridine-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]pyridine-2-carboxamide is an organic compound belonging to the class of amides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a dimethylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridine ring.
Reduction: The major products are reduced forms of the carboxamide group.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-[3-(dimethylamino)propyl]pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide
- N-[3-(dimethylamino)propyl]acridine-4-carboxamide
- N-[3-(dimethylamino)propyl]nicotinamide
Uniqueness
N-[3-(dimethylamino)propyl]pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridine ring with a dimethylamino propyl chain and a carboxamide group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H17N3O/c1-14(2)9-5-8-13-11(15)10-6-3-4-7-12-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,13,15) |
InChI Key |
WBOJQJIXCYHJSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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